molecular formula C18H23NO2 B2424480 2-Ethoxy-6-[(mesitylamino)methyl]phenol CAS No. 1178225-59-6

2-Ethoxy-6-[(mesitylamino)methyl]phenol

Cat. No.: B2424480
CAS No.: 1178225-59-6
M. Wt: 285.387
InChI Key: QDHYRXAFZUSHOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-6-[(mesitylamino)methyl]phenol involves several steps, typically starting with the appropriate phenol derivative. The reaction conditions often include the use of mesitylamine and ethyl bromide under controlled temperature and pH conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethoxy-6-[(mesitylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

Scientific Research Applications

2-Ethoxy-6-[(mesitylamino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-[(mesitylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Ethoxy-6-[(mesitylamino)methyl]phenol can be compared with other similar compounds, such as:

  • 2-Ethoxy-4-[(mesitylamino)methyl]phenol
  • 2-Methoxy-6-[(mesitylamino)methyl]phenol
  • 2-Ethoxy-6-[(anilino)methyl]phenol

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific ethoxy and mesitylamino groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-ethoxy-6-[(2,4,6-trimethylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-5-21-16-8-6-7-15(18(16)20)11-19-17-13(3)9-12(2)10-14(17)4/h6-10,19-20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHYRXAFZUSHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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